molecular formula C18H19N3O B2781536 1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide CAS No. 1388725-53-8

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide

Cat. No. B2781536
CAS RN: 1388725-53-8
M. Wt: 293.37
InChI Key: VDPWFAHYSJLNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by targeting specific enzymes involved in the growth and survival of cancer cells.

Scientific Research Applications

Recent Developments in Depsipeptide Research

Depsideptides, which share structural similarities with piperidine derivatives through their complex bio-oligomer frameworks, have shown significant therapeutic potential across a variety of biological activities. These include anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and anticoagulant properties. The review highlights the isolation, structural determination, and biological properties of depsipeptides, emphasizing their potential as anticancer agents and their role in clinical trials for cancer treatment. Additionally, depsipeptides like callipeltins and quinoxapeptins demonstrate promising anti-HIV activities, suggesting potential development as anti-AIDS drugs (Ballard, Yu, & Wang, 2002).

Quinoline and its Derivatives as Corrosion Inhibitors

Quinoline derivatives, structurally related to the queried compound, are extensively used as anticorrosive materials. These derivatives effectively protect against metallic corrosion through the formation of stable chelating complexes with surface metallic atoms, highlighting their importance in industrial applications. This review consolidates recent reports on quinoline-based compounds as anticorrosive materials, shedding light on their mechanism of action and potential for green corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline as a Catalyst and in Antitumoral Properties

Quinoxaline compounds, akin to quinoline derivatives, serve as catalysts' ligands and have been explored for their antitumoral properties. This review outlines the formation, structural variety, and applications of quinoxaline and its analogs, emphasizing their role in dyes, pharmaceuticals, and antibiotics. Notably, quinoxaline derivatives have shown promise in cancer research, highlighting their significance in medicinal chemistry and drug discovery (Pareek & Kishor, 2015).

Quinoline-3-carboxamide-derived Drugs in Neuro- and Immunomodulation

Quinoline-3-carboxamide derivatives, closely related structurally to the queried compound, have shown diverse neuro- and immunomodulatory effects. These effects open avenues for intervention in diseases like autoimmunity, neurodegeneration, and cancer. The review discusses preclinical and clinical uses of these derivatives, such as laquinimod and tasquinimod, for autoimmune diseases and cancer treatment, underlining the therapeutic significance of quinoline derivatives in drug development (Boros & Vécsei, 2020).

properties

IUPAC Name

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-9-21-10-7-14(8-11-21)18(22)20-16-12-15-5-3-4-6-17(15)19-13-16/h1,3-6,12-14H,7-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPWFAHYSJLNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.